1-Nitro-4-tert-butyl-2,6-dimethylbenzene

Physical property Solid-handling Process chemistry

1-Nitro-4-tert-butyl-2,6-dimethylbenzene (synonyms: 5-tert-butyl-2-nitro-m-xylene, 4-tert-butyl-2,6-dimethylnitrobenzene) is a sterically hindered, mono-nitro aromatic compound featuring both 2,6-dimethyl and 4-tert-butyl substituents on the benzene ring. This substitution pattern locks the nitro group in a twisted conformation out of the aromatic plane, profoundly altering its electronic, steric, and thermodynamic profile compared to simpler nitrobenzene derivatives.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6279-89-6
Cat. No. B1267350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-tert-butyl-2,6-dimethylbenzene
CAS6279-89-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)C(C)(C)C
InChIInChI=1S/C12H17NO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7H,1-5H3
InChIKeyNZAWLDGUWOQFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Nitro-4-tert-butyl-2,6-dimethylbenzene (CAS 6279-89-6) Demands a Distinct Procurement Specification vs. Generic Nitroaromatics


1-Nitro-4-tert-butyl-2,6-dimethylbenzene (synonyms: 5-tert-butyl-2-nitro-m-xylene, 4-tert-butyl-2,6-dimethylnitrobenzene) is a sterically hindered, mono-nitro aromatic compound featuring both 2,6-dimethyl and 4-tert-butyl substituents on the benzene ring . This substitution pattern locks the nitro group in a twisted conformation out of the aromatic plane, profoundly altering its electronic, steric, and thermodynamic profile compared to simpler nitrobenzene derivatives [1]. The compound is a yellow crystalline solid at ambient temperature (mp 84–85 °C) with a calculated logP of 4.03, distinguishing it from liquid, lower-melting, or less lipophilic in-class analogs [2].

5-Tert-butyl-2-nitro-m-xylene Cannot Be Swapped With 2,6-Dimethylnitrobenzene or Tri-tert-butyl Analogs Without Altering Key Performance Parameters


The simultaneous presence of ortho-methyl groups and a para-tert-butyl group creates a steric and electronic environment that is not achievable by either the parent 2,6-dimethylnitrobenzene (lacking the 4-position substituent) or the fully ortho-blocked 2,4,6-tri-tert-butylnitrobenzene [1]. Generic substitution therefore compromises critical properties such as phase behavior at ambient temperature (liquid vs. solid), lipophilicity, and the kinetics of nitro-group reduction or photochemical activation [2]. The evidence below quantifies these differences and establishes the minimum data set required for informed selection or procurement.

Differential Performance Evidence for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene Against Its Closest Structural Analogs


Ambient Solid-State Handling: Melting Point Comparison Against 2,6-Dimethylnitrobenzene and 2,4,6-Tri-tert-butylnitrobenzene

The target compound melts at 84–85 °C, making it a free-flowing crystalline solid at standard laboratory and warehouse temperatures . In contrast, the closest analog lacking the para-tert-butyl group, 2,6-dimethylnitrobenzene, melts at 14–16 °C and is a liquid at room temperature, requiring cold storage or presenting spill-control challenges [1]. At the other extreme, 2,4,6-tri-tert-butylnitrobenzene melts at 205–208 °C, demanding heated handling equipment for any melt-processing or solvent-free reaction . The intermediate melting point of the target compound enables ambient solid dispensing and weighing without cryogenic or heated apparatus.

Physical property Solid-handling Process chemistry

Lipophilicity Gain Over 2,6-Dimethylnitrobenzene: LogP Comparison

The calculated logP (octanol–water) of 1-nitro-4-tert-butyl-2,6-dimethylbenzene is 4.03 [1]. The parent compound without the tert-butyl group, 2,6-dimethylnitrobenzene, has a measured logP of 2.87 . The +1.16 logP increase corresponds to an approximately 14.5-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity and improved solubility in non-polar organic solvents. This property aligns with the target compound's use as an intermediate for lipophilic aniline derivatives employed in non-aqueous catalytic systems.

Lipophilicity Partition coefficient Solubility prediction

Steric Strain Enthalpy: Class-Level Inference from Thermochemical Data of Alkyl-Substituted Nitrobenzenes

The ortho-methyl groups in 2,6-dimethylnitrobenzene twist the nitro group out of ring conjugation, incurring a steric strain enthalpy. The thermochemical study by Verevkin et al. (2000) quantified standard molar enthalpies of formation for 2,6-dimethylnitrobenzene and 2-tert-butylnitrobenzene, among others, and derived strain enthalpies from deviations from group additivity [1]. Although 1-nitro-4-tert-butyl-2,6-dimethylbenzene itself was not included in that dataset, it combines the ortho-dimethyl pattern (nitro-group twisting) with a para-tert-butyl group that exerts an additional buttress interaction. The para-tert-butyl group does not directly twist the nitro group but increases the overall steric bulk and alters vibrational entropy. On this basis, the target compound is expected to exhibit a strain enthalpy intermediate between 2,6-dimethylnitrobenzene and 2,4,6-tri-tert-butylnitrobenzene, translating into modified reduction kinetics and thermal stability compared to either extreme.

Strain enthalpy Steric hindrance Thermochemistry

Single Nitro Group as a Regulatory Differentiator vs. Trinitro Musk Xylene

Musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene, CAS 81-15-2) is a trinitro aromatic with a logP of 4.07 and a melting point of ~113–114 °C [1][2]. It is restricted under the EU REACH regulation (Annex IV) due to environmental persistence and carcinogenicity concerns [3]. The mono-nitro target compound shares the same tert-butyl-m-xylene core but bears only one nitro group, substantially reducing its electron-deficiency, potential for bioactivation through nitro-reduction, and overall environmental persistence potential. While the target compound's specific ecotoxicity has not been comprehensively profiled, the presence of one versus three nitro groups is a well-established structural determinant of toxicity in nitroaromatics.

Environmental safety Nitro musk REACH restriction

Reduction to 4-tert-Butyl-2,6-dimethylaniline: A Precursor for Sterically Hindered α-Diimine Olefin Polymerization Ligands

The target nitro compound can be reduced to 4-tert-butyl-2,6-dimethylaniline in 89% isolated yield using hydrogen over a hydrogenation catalyst as described in patent US 4,340,758 [1]. The resulting aniline serves as a key precursor for α-diimine ligands used in Ni(II)-catalyzed olefin polymerization. The crystal structure of a representative ligand, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, has been reported, confirming the utility of this aniline in constructing sterically congested coordination environments around late transition metals [2]. In contrast, 2,6-dimethylaniline (derived from 2,6-dimethylnitrobenzene) lacks the para-tert-butyl group and provides less steric shielding, while the aniline from 2,4,6-tri-tert-butylnitrobenzene would introduce excessive bulk that could impede substrate access.

Catalyst ligand Aniline reduction Olefin polymerization

Procurement-Ready Application Scenarios for 5-Tert-butyl-2-nitro-m-xylene Based on Quantitative Differentiation Evidence


Solid-Phase Handling and Formulation at Ambient Temperature

Because 1-nitro-4-tert-butyl-2,6-dimethylbenzene is a crystalline solid at 20–25 °C (mp 84–85 °C), it can be accurately weighed, dispensed, and blended using standard powder-handling equipment without cold rooms or heated gloveboxes . This contrasts with 2,6-dimethylnitrobenzene, which remains a liquid at room temperature and may require refrigerated storage or solvent dilution for precise metering [1]. Formulation groups designing nitroaromatic-based solid dispersions or reactive blends should therefore specify this compound when ambient solid handling is a process requirement.

Synthesis of Lipophilic, Sterically Tailored Aniline Ligands for Organometallic Catalysis

The high-yield (89%) catalytic hydrogenation of the target nitro compound produces 4-tert-butyl-2,6-dimethylaniline, a versatile building block for α-diimine and related N-donor ligands used in Ni(II) and Pd(II) olefin polymerization catalysts [1]. The para-tert-butyl group provides additional steric shielding without completely blocking the metal center, a balance that is not achievable with the unsubstituted 2,6-dimethylaniline or the over-encumbered 2,4,6-tri-tert-butylaniline. Procurement of the nitro precursor with verified purity (>97%) ensures consistent ligand synthesis and catalyst performance.

Nitroaromatic Mechanistic Probes with Tunable Steric and Electronic Demand

The twisted nitro-group conformation induced by the ortho-methyl groups, combined with the electron-donating para-tert-butyl substituent, makes this compound a valuable probe for studying steric effects on nitro-group reduction kinetics, electron-transfer rates, and photochemical reactivity [1]. Its intermediate steric profile fills the gap between the minimally hindered 2,6-dimethylnitrobenzene and the fully blocked 2,4,6-tri-tert-butylnitrobenzene, enabling systematic structure–activity relationship studies that require incremental steric variation.

Mono-Nitro Alternative to Restricted Nitro-Musks in Fragrance Intermediate Research

For fragrance and aroma-chemical research groups seeking to explore musk-related scaffolds without the regulatory constraints of musk xylene (REACH Annex IV restricted), the mono-nitro target compound offers a structurally related tert-butyl-m-xylene core with only one nitro group [1]. While not a direct fragrance ingredient, it serves as a synthetic intermediate for modified nitro-musk analogs with potentially reduced environmental persistence and toxicity, facilitating early-stage discovery without the compliance overhead associated with trinitro aromatics.

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